molecular formula C16H13ClFNOS B2623346 (3-Chlorophenyl)(2-(4-fluorophenyl)thiazolidin-3-yl)methanone CAS No. 854177-17-6

(3-Chlorophenyl)(2-(4-fluorophenyl)thiazolidin-3-yl)methanone

Cat. No.: B2623346
CAS No.: 854177-17-6
M. Wt: 321.79
InChI Key: ZWNJJTUTHAITBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them useful in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . It also contains 3-chlorophenyl and 4-fluorophenyl groups.


Chemical Reactions Analysis

Thiazolidine motifs, like the one in this compound, are used as vehicles in the synthesis of valuable organic combinations . They are used in various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .

Properties

IUPAC Name

(3-chlorophenyl)-[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNOS/c17-13-3-1-2-12(10-13)15(20)19-8-9-21-16(19)11-4-6-14(18)7-5-11/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNJJTUTHAITBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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